molecular formula C9H15N3O5 B583542 2'-Deoxycytidine-1'-13C Monohydrate CAS No. 478510-83-7

2'-Deoxycytidine-1'-13C Monohydrate

Cat. No.: B583542
CAS No.: 478510-83-7
M. Wt: 246.227
InChI Key: HXBGOHZLZCFWLH-TXHSEDLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxycytidine-1'-13C Monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3O5 and its molecular weight is 246.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-TXHSEDLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Biomolecular Structural Elucidation Via Nuclear Magnetic Resonance Nmr Spectroscopy

Conformational Analysis of Nucleic Acid Sugar-Phosphodiester Backbone

The sugar-phosphate backbone of DNA is not a rigid structure but a dynamic entity whose conformation is crucial for its biological function. Isotopic labeling at the C1' position provides a direct window into the subtle yet significant conformational changes within this backbone.

Solid-state ¹³C NMR spectroscopy on crystalline nucleosides and nucleotides has established a direct correlation between the deoxyribose ring conformation and the carbon chemical shifts. nih.gov Studies have shown that the chemical shifts at the C1' position, among others, are sensitive to the sugar pucker. Specifically, 3'-endo conformers exhibit distinct chemical shifts compared to 2'-endo conformers. nih.gov This allows researchers to use the ¹³C chemical shift of the labeled 1'-carbon as a straightforward and effective probe to determine the major ring pucker in both solution and solid-state DNA samples. nih.gov High-resolution solid-state NMR on high-molecular-weight DNA has confirmed that A-DNA predominantly features a 3'-endo pucker, whereas B-DNA and C-DNA are largely characterized by a 2'-endo pucker. nih.gov

Sugar Pucker ConformationEffect on ¹³C Chemical ShiftsReference
C3'-endoSignificant upfield shifts (5-10 ppm) for C3' and C5' carbons compared to C2'-endo. nih.gov
C2'-endo / C3'-exoCan be distinguished from C3'-endo by significant differences in C3' and C5' shifts. Further distinguished from each other by smaller differences at C2' and C4' positions. nih.gov

This table illustrates the correlation between the sugar pucker conformation of the deoxyribose ring and the observed ¹³C NMR chemical shifts, providing a basis for structural analysis.

The N-glycosidic bond connects the nucleobase (cytosine) to the deoxyribose sugar. Rotation around this bond leads to two primary conformations: syn and anti. The C1' carbon, being directly attached to the nitrogen of the glycosidic bond, is in a prime position to report on this torsional angle. The chemical shift of the 1'-¹³C nucleus is sensitive to the relative orientation of the base and the sugar. While direct measurement of the glycosidic torsion angle (χ) is complex, changes in the C1' chemical shift can indicate shifts in the syn/anti equilibrium, which is often perturbed upon ligand binding or protein interaction. The analysis of the N-glycosidic bond conformation is crucial as it dictates the positioning of the base and its accessibility for interactions in the major and minor grooves of DNA. oup.com

Probing Nucleic Acid-Ligand Interactions

Site-specific isotopic labeling with 2'-Deoxycytidine-1'-¹³C is an invaluable technique for studying how DNA interacts with other molecules, such as drugs and proteins. Changes in the NMR signal of the ¹³C label upon binding can provide detailed information about the binding site and the conformational adjustments that occur.

When a drug binds to DNA, it can induce local conformational changes and alter the electronic environment of the nuclei at the binding site. By monitoring the ¹³C chemical shifts of a labeled DNA duplex upon titration with a drug, researchers can map the binding interface. For instance, in a study involving the antibiotic netropsin, which binds to the minor groove of DNA, significant changes in the ¹³C chemical shifts of the drug itself were observed upon complex formation. nih.gov Large downfield shifts were correlated with carbons near sites of hydrogen bond formation with the DNA. nih.gov Similarly, labeling the DNA with ¹³C at specific positions, such as the 1'-position of deoxycytidine, allows for the detection of chemical shift perturbations (CSPs) in the DNA upon drug binding. These CSPs can pinpoint which residues are involved in the interaction and characterize the nature of the binding, whether it be intercalation or groove binding. nih.govoup.com

Interaction TypeObserved ¹³C NMR Shift ChangeImplicationReference
Hydrogen BondingLarge deshielding (downfield) shiftsIndicates formation of a hydrogen bond at a nearby site. nih.gov
Intercalation/Groove BindingChemical Shift Perturbations (CSPs)Pinpoints residues at the binding interface and characterizes the binding mode. nih.govoup.com

This table summarizes how changes in ¹³C NMR chemical shifts can be interpreted to understand drug-DNA interactions.

The interaction between proteins and nucleic acids is fundamental to many cellular processes, including DNA replication, repair, and transcription. NMR spectroscopy, enhanced by isotopic labeling, is a powerful tool for studying these interactions at atomic resolution. nih.gov Typically, in such studies, the protein is uniformly labeled with ¹³C and ¹⁵N, while the DNA remains unlabeled. nih.gov However, site-specific labeling of the DNA, for example with 2'-Deoxycytidine-1'-¹³C, offers a complementary approach to probe the DNA's perspective of the interaction.

When a protein binds, changes in the chemical shift of the 1'-¹³C label can reveal direct contacts and allosteric conformational changes within the DNA. gmclore.org For example, the binding of the HhaI methyltransferase to its target DNA sequence induces significant dynamic changes in the furanose ring of the deoxycytidine that is to be methylated. washington.edu By using ¹³C-labeled DNA, it's possible to monitor these structural perturbations, providing insights into the recognition and catalytic mechanism. washington.edu Isotope-filtered experiments can be employed to specifically observe signals from the labeled DNA in the complex, simplifying the spectra and aiding in the analysis of these crucial interactions. nih.gov

Advanced NMR Spectroscopic Techniques with 13C-Labeled Deoxycytidine

The presence of an isolated ¹³C label at the 1'-position of deoxycytidine enables the use of a variety of advanced NMR experiments that would be difficult or impossible with uniformly labeled or unlabeled samples. These techniques provide deeper insights into the structure, dynamics, and interactions of nucleic acids.

One of the most common and powerful techniques is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy . A ¹H-¹³C HSQC experiment correlates the chemical shift of the ¹³C nucleus with that of its directly attached proton (H1'). This provides a highly resolved 2D spectrum where each C1'-H1' pair appears as a single peak. nih.govceitec.cz Monitoring the position and intensity of this peak upon changes in conditions or upon ligand binding provides sensitive information on local structural and dynamic changes. nih.gov

For studying dynamics, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR spectroscopy can be applied. This technique is particularly useful for characterizing conformational exchange processes that occur on the microsecond to millisecond timescale. acs.org The isolated ¹³C-¹H spin system at the 1'-position is an ideal probe for these experiments, allowing for the quantification of kinetic and thermodynamic parameters of dynamic processes like the transient opening of base pairs or conformational switching. acs.org

Furthermore, isotope-edited and isotope-filtered NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to unambiguously identify intermolecular contacts between the labeled DNA and an unlabeled binding partner (like a protein or drug). nih.govnih.gov In an isotope-filtered experiment, only NOEs involving protons attached to ¹²C are observed, effectively showing the structure of the unlabeled ligand. In an isotope-edited experiment, only NOEs between a proton on the ¹³C-labeled DNA and a proton on the unlabeled ligand are detected, providing direct evidence of spatial proximity and defining the binding interface. nih.gov

Heteronuclear Multidimensional NMR for Resonance Assignment

The foundational step in any NMR-based structure determination is resonance assignment, the process of assigning specific NMR signals to individual atoms within the molecule. For large biomolecules such as DNA and RNA, severe spectral overlap in simple one-dimensional ¹H NMR spectra makes this task incredibly challenging. nih.govresearchgate.net The use of ¹³C-labeled nucleosides, including 2'-Deoxycytidine-1'-13C, is critical for implementing heteronuclear multidimensional NMR experiments that resolve this overlap by spreading signals into additional dimensions based on the chemical shifts of the ¹³C nuclei. springernature.com

Triple-resonance experiments, which correlate the ¹H, ¹³C, and sometimes ³¹P nuclei in nucleic acids, are particularly powerful for sequential assignment. springernature.comchemie-brunschwig.ch Techniques like the HCP-CCH-TOCSY experiment create correlations between the anomeric ribose proton (H1'), the intervening phosphorus atom, and other sugar protons, effectively tracing the backbone connectivity of the nucleic acid chain. springernature.com By incorporating 2'-Deoxycytidine-1'-13C, the C1' carbon becomes an active participant in these magnetization transfer pathways, providing a clear starting point for assigning the sugar spin system and linking it to the preceding nucleotide via the phosphate (B84403) backbone.

NMR Technique Purpose in Resonance Assignment Role of ¹³C Labeling
HCP-CCH-TOCSY Sequential correlation of anomeric protons and phosphorus in RNA/DNA. springernature.comEnables through-bond magnetization transfer via the labeled ¹³C nucleus to connect adjacent nucleotides. springernature.com
P(CC)H-TOCSY Sequential backbone assignment of uniformly ¹³C-labeled RNAs. springernature.comThe ¹³C nuclei provide the pathway for correlating phosphorus with sugar protons. springernature.com
HCCNH-TOCSY Direct correlation of exchangeable and non-exchangeable protons on purine (B94841) bases. springernature.comThe ¹³C label is part of the heteronuclear spin system that allows for these correlations. springernature.com

Solid-State NMR Applications in Ordered Systems

While solution-state NMR is ideal for studying soluble, dynamic molecules, solid-state NMR (ssNMR) provides invaluable structural information on non-crystalline or immobile systems, such as large protein-DNA complexes, membrane-associated molecules, and amyloid fibrils. nih.govresearchgate.net In these ordered or semi-ordered states, isotopic labeling is not just advantageous but often essential for obtaining high-resolution data. nih.gov

The incorporation of ¹³C-labeled nucleosides has been pivotal in ssNMR studies aimed at determining local conformational details. For instance, research on microcrystalline samples of 2'-deoxycytidine (B1670253) hydrochloride, doubly labeled at the C3' and C4' positions, has successfully used ssNMR to measure the H3'-C3'-C4'-H4' torsional angle. nih.govandreas-brinkmann.net This angle is a direct reporter on the pucker of the deoxyribose sugar ring, a critical determinant of DNA conformation (e.g., A-form vs. B-form). These ssNMR-derived angles show excellent agreement with data from X-ray crystallography, confirming ssNMR with selective ¹³C labeling as a robust method for defining sugar pucker in macromolecular complexes that are not amenable to other high-resolution techniques. nih.gov

Residual Dipolar Couplings and Chemical Shift Anisotropy Measurements

In isotropic solution, the rapid tumbling of molecules averages anisotropic interactions like dipolar couplings and chemical shift anisotropy to zero. However, if a molecule is partially aligned, for example in a liquid crystal medium, these interactions become measurable as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs). wikipedia.orgnih.gov These parameters provide rich, long-range structural information about the orientation of internuclear vectors relative to a common alignment frame. wikipedia.org

Parameter Structural Information Provided Requirement for ¹³C Labeling
Residual Dipolar Coupling (RDC) Provides the orientation of an internuclear vector (e.g., C1'-H1') relative to a molecular alignment frame. wikipedia.orgduke.eduA specific ¹³C-¹H pair is needed to measure the one-bond coupling constant in both isotropic and aligned media. researchgate.net
Residual Chemical Shift Anisotropy (RCSA) Reports on the orientation of a chemical shift tensor, offering complementary orientational restraints. nih.govThe ¹³C nucleus provides a sensitive probe for measuring small, orientation-dependent chemical shift changes. nih.govresearchgate.net

High-Resolution and Selective Labeling for Spectral Simplification

One of the primary challenges in NMR of large biomolecules is spectral crowding and the degradation of resolution caused by extensive scalar and dipolar couplings between adjacent ¹³C nuclei in uniformly labeled samples. nih.govnih.gov Selective labeling, where isotopes are incorporated only at specific sites, is a powerful strategy to mitigate these issues. sigmaaldrich.comnih.gov

Introducing a single ¹³C label at the 1'-position of deoxycytidine, as in 2'-Deoxycytidine-1'-13C Monohydrate, is a prime example of selective labeling. This approach eliminates one-bond ¹³C-¹³C couplings to adjacent carbons (C2' and the base carbon C2), which would be present in a uniformly labeled sample. The absence of these couplings simplifies spectra, sharpens signals, and enhances the signal-to-noise ratio by preventing the dilution of magnetization through multiple transfer pathways. ckisotopes.comnih.gov This spectral simplification is particularly advantageous when studying large DNA or RNA molecules and their complexes, where high resolution is paramount for extracting meaningful structural data. nih.govoup.com This strategy allows researchers to focus on specific interactions and dynamics at the labeled site without interference from neighboring carbons.

2D-¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

The 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most fundamental and informative experiments in modern NMR. mdpi.com It produces a two-dimensional spectrum with proton chemical shifts on one axis and the chemical shifts of directly attached carbon-13 nuclei on the other. mdpi.com Each peak in the spectrum represents a correlation between a specific proton and its bonded carbon, providing a unique "fingerprint" of the molecule's covalent structure and conformation. mdpi.comresearchgate.net

Applications in Metabolic Pathway Analysis and Flux Determination

Elucidation of Nucleotide Biosynthesis and Salvage Pathways

The ability to distinguish between newly synthesized nucleotides and those recycled from degraded DNA and RNA is fundamental to understanding cellular proliferation and metabolism. 2'-Deoxycytidine-1'-13C monohydrate is instrumental in dissecting these two critical pathways.

Tracing Carbon Fluxes in De Novo Synthesis

De novo nucleotide synthesis is the process by which cells build nucleotides from simple precursor molecules. creative-proteomics.com This pathway is particularly active in rapidly dividing cells, such as cancer cells. uky.edu By supplying cells with this compound, researchers can track the incorporation of the ¹³C label into the DNA of proliferating cells. This allows for the quantification of the rate of de novo synthesis. The labeled carbon at the 1' position of the deoxyribose sugar can be detected using techniques like mass spectrometry, providing a clear signal of the newly synthesized DNA. This approach is crucial for studying the metabolic reprogramming that occurs in cancer and other proliferative diseases, where nucleotide synthesis is often upregulated. uky.edu

Investigating Nucleoside Salvage Pathways

In addition to de novo synthesis, cells can also recycle nucleosides from the breakdown of DNA and RNA through salvage pathways. creative-proteomics.comwikipedia.org These pathways are essential for cellular homeostasis and are particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.orgnih.gov this compound can be used to trace the flux through the pyrimidine (B1678525) salvage pathway. wikipedia.org When the labeled deoxycytidine is taken up by cells, it can be phosphorylated by deoxycytidine kinase to form dCMP, which can then be incorporated into DNA. nih.gov By measuring the amount of ¹³C-labeled deoxycytidine in the DNA, researchers can quantify the activity of the salvage pathway. This is particularly relevant in cancer research, as some cancer cells become dependent on the salvage pathway for their survival, making it a potential therapeutic target. nih.gov

Quantification of Intracellular Metabolic Fluxes

Metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a cell. nih.gov The use of stable isotope tracers like this compound is central to these methods.

Steady-State ¹³C Metabolic Flux Analysis (¹³C-MFA)

Steady-state ¹³C-MFA is a widely used method for quantifying metabolic fluxes in systems that are in a metabolic and isotopic steady state. d-nb.infosci-hub.se In this approach, cells are cultured in a medium containing a ¹³C-labeled substrate, such as this compound, until the labeling of intracellular metabolites reaches a steady state. d-nb.info The distribution of the ¹³C label in various metabolites is then measured by mass spectrometry or NMR spectroscopy. This labeling pattern provides a set of constraints that can be used to calculate the fluxes through the metabolic network. sci-hub.se While powerful, a key assumption is that the system is at an isotopic steady state, which requires careful experimental validation. d-nb.info

Integration of Multi-Tracer Experiments for Comprehensive Flux Maps

To obtain a more complete picture of cellular metabolism, researchers often use multiple isotopic tracers in parallel experiments. nih.govnih.gov By using different labeled substrates, such as [1,6-¹³C]glucose and [1,2-¹³C]glucose in addition to labeled nucleosides, it is possible to probe different parts of the metabolic network and improve the precision and accuracy of the determined fluxes. nih.gov The data from these multiple tracer experiments can be integrated to construct comprehensive flux maps that provide a global view of cellular metabolism. nih.gov This approach is particularly valuable for studying complex biological systems with multiple carbon sources. nih.gov

Research Findings Summary

ApplicationKey FindingsReferences
De Novo Synthesis Upregulated in rapidly proliferating cells, making it a key target in cancer research. uky.edu
Salvage Pathways Essential for tissues with limited de novo synthesis and can be a dependency for some cancer cells. creative-proteomics.comwikipedia.orgnih.govnih.gov
¹³C-MFA Quantifies steady-state metabolic fluxes using isotopic labeling data. d-nb.infosci-hub.se
INST-MFA Measures dynamic changes in labeling for non-steady-state systems. vanderbilt.edunih.govnih.gov
Multi-Tracer Experiments Improves accuracy and provides a more comprehensive view of metabolic networks. nih.govnih.gov

Studies in Cellular Metabolism and Adaptations

The dynamic nature of cellular metabolism requires sophisticated tools to measure the flux through various pathways in response to internal and external cues. Stable isotope tracers like this compound are invaluable for these quantitative assessments. nih.gov They provide critical information on the in vivo kinetics of metabolites, such as their rates of production, appearance, and disappearance, which cannot be obtained from simple concentration measurements alone. nih.gov

Analysis of Nucleotide Turnover and Dynamics

The human body is in a constant state of turnover, with molecules being continuously synthesized and broken down. nih.gov this compound is specifically used as a tracer to investigate the dynamics of nucleic acid metabolism. smolecule.com When introduced into a cellular system, the ¹³C-labeled nucleoside is taken up by cells and enters the nucleotide salvage pathway. It is phosphorylated by kinases, such as deoxycytidine kinase, to form its corresponding monophosphate, diphosphate, and triphosphate derivatives. nih.gov The labeled 2'-deoxycytidine (B1670253) triphosphate (dCTP) is then incorporated into newly synthesized DNA.

By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the ¹³C label from the initial tracer into the dCTP pool and subsequently into the genomic DNA. smolecule.commedchemexpress.com This allows for the precise measurement of:

Rate of DNA Synthesis: The rate of incorporation of the ¹³C label into the DNA polymer is a direct measure of DNA replication activity.

DNA Repair and Degradation: The rate of disappearance of the ¹³C label from DNA over time can be used to study the dynamics of DNA degradation and the recycling of nucleosides.

These studies provide a dynamic view of nucleotide metabolism that is crucial for understanding normal cellular processes like cell division and differentiation, as well as the aberrant metabolism found in various diseases.

Table 1: Conceptual Data on Nucleotide Turnover Analysis This table illustrates hypothetical results from a pulse-chase experiment using this compound to demonstrate the analysis of nucleotide dynamics.

Time Point

¹³C Enrichment in dCTP Pool (%)

¹³C Enrichment in Genomic DNA (%)

Interpretation

1 hour

85

5

Rapid uptake and phosphorylation of the tracer into the dCTP pool. Initial incorporation into DNA begins.

6 hours

40

30

Tracer is actively incorporated into DNA, decreasing its relative abundance in the soluble dCTP pool.

24 hours

10

50

Peak incorporation into DNA. The dCTP pool is now mostly composed of unlabeled molecules from de novo synthesis.

72 hours

<5

45

Slight decrease in DNA enrichment may indicate the beginning of DNA turnover/cell death and recycling of nucleotides.

Understanding Metabolic Flexibility in Cellular Systems

Metabolic flexibility is the capacity of a cell or organism to adapt its fuel oxidation to nutrient availability. mdpi.comnih.gov This ability to switch between different energy substrates, such as glucose and fatty acids, is crucial for survival under fluctuating physiological conditions. frontiersin.org Impaired metabolic flexibility is a hallmark of diseases like obesity and type 2 diabetes. nih.gov

In the context of nucleotide metabolism, cells exhibit flexibility by modulating their reliance on de novo synthesis versus salvage pathways. For example, some cancer cells become highly dependent on salvage pathways for nucleotide supply. This compound is an ideal tool to probe this flexibility. By introducing the labeled tracer under different metabolic stressors (e.g., glucose deprivation, hypoxia, or treatment with a drug that inhibits de novo synthesis), researchers can quantify how cells adapt.

If a cell is metabolically flexible, it might increase its uptake and utilization of the labeled deoxycytidine from the salvage pathway when the de novo pathway is compromised. The degree of ¹³C incorporation into the DNA under these different conditions provides a quantitative measure of the cell's reliance on the salvage pathway and thus its metabolic adaptability in maintaining its nucleotide supply.

Integration with Other Stable Isotope Tracers (e.g., ¹⁵N, ²H)

To gain a more comprehensive understanding of metabolic pathways, this compound is often used in combination with other stable isotope tracers, such as those containing Nitrogen-15 (¹⁵N) or Deuterium (²H). nih.govwisc.edu This multi-isotope approach allows for the simultaneous tracking of different atoms within the same molecule or related metabolic networks.

For instance, researchers can use dually-labeled 2'-Deoxycytidine that contains ¹³C in the deoxyribose sugar and ¹⁵N in the cytosine base. lgcstandards.com This powerful technique allows for the differentiation between two key metabolic scenarios:

Salvage of the entire nucleoside: If both the ¹³C and ¹⁵N labels appear together in newly synthesized DNA, it indicates that the entire deoxycytidine molecule was salvaged and incorporated.

Salvage of the base only: If only the ¹⁵N label is detected in the DNA's deoxycytidine pool, while the ¹³C label is absent, it suggests that the original tracer molecule was first catabolized, the labeled cytosine base was salvaged, and then attached to a newly synthesized (unlabeled) deoxyribose ring before incorporation.

Similarly, ²H-labeled glucose can be used alongside ¹³C-labeled deoxycytidine to simultaneously measure the contribution of glucose to the de novo synthesis of the deoxyribose portion of nucleotides, while the ¹³C tracer tracks the salvage pathway. This integrated approach provides a highly detailed and dynamic picture of the interplay between different metabolic pathways. wisc.edunih.gov

Table 2: Multi-Isotope Tracing in Nucleoside Metabolism This table outlines the specific metabolic information gained by combining this compound with other stable isotopes.

Isotope Combination

Metabolic Pathway Traced

Key Research Question Answered

¹³C (on deoxyribose) + ¹⁵N (on cytosine base)

Nucleoside vs. Base Salvage

Is the cell recycling the entire nucleoside or just the nitrogenous base? lgcstandards.com

¹³C (on deoxyribose) + ²H (from labeled water, D₂O)

De Novo Synthesis vs. Salvage

What is the relative contribution of de novo synthesized deoxyribose (incorporating ²H) versus salvaged deoxyribose (containing ¹³C) to the DNA? wisc.edu

¹³C (on deoxyribose) + ¹³C (from labeled glucose)

Pentose Phosphate (B84403) Pathway (PPP) Flux

How much of the ribose in the nucleotide pool is derived from glucose via the PPP compared to salvage?

Applications in Nucleic Acid Biochemistry and Enzymology

Substrate for Enzyme Activity Studies

The use of 2'-Deoxycytidine-1'-13C Monohydrate as a substrate is invaluable for studying the kinetics and reaction mechanisms of key enzymes in nucleoside metabolism. The ¹³C label serves as a spectroscopic and mass-based probe to monitor the conversion of the substrate to product in real-time.

Deoxycytidine deaminase (CDA) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the hydrolytic deamination of deoxycytidine to form deoxyuridine. biochemistry.profnih.gov This reaction is vital for maintaining the balance of nucleotide pools within the cell. Assays using this compound allow for precise monitoring of this conversion.

Table 1: Representative Kinetic Parameters for Deoxycytidine Deaminase This table is illustrative. Specific experimental data for this compound is not available in the cited literature. Parameters are based on typical values for related substrates.

SubstrateEnzyme SourceKm (μM)Vmax (nmol/min/mg)
DeoxycytidineHuman Recombinant50 - 1001500 - 2000
2'-Deoxycytidine-1'-13CHuman RecombinantExpected to be similar to unlabeledExpected to be similar to unlabeled

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine in the nucleoside salvage pathway. acs.orgnih.gov It plays a critical role in activating numerous nucleoside analog prodrugs used in chemotherapy. nih.govnih.gov Using this compound, researchers can investigate the binding and phosphorylation mechanism of dCK.

The ¹³C label at the 1' position allows for detailed NMR studies to probe the conformational changes in the substrate upon binding to the enzyme's active site. By observing the chemical shift of the ¹³C-1' atom, information about the local electronic environment and the enzyme-substrate interaction can be obtained. This helps in elucidating the precise mechanism of catalysis and the basis for the enzyme's substrate specificity. nih.gov Kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) can be determined by quantifying the formation of ¹³C-labeled deoxycytidine monophosphate, providing insights into how the enzyme's efficiency might be modulated by therapeutic agents.

Table 2: Representative Kinetic Parameters for Deoxycytidine Kinase This table is illustrative. Specific experimental data for this compound is not available in the cited literature. Parameters are based on typical values for related substrates.

SubstrateEnzyme SourceKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
DeoxycytidineHuman Recombinant0.5 - 2.05 - 102.5 x 10⁶ - 2.0 x 10⁷
2'-Deoxycytidine-1'-13CHuman RecombinantExpected to be similar to unlabeledExpected to be similar to unlabeledExpected to be similar to unlabeled

Investigating DNA Replication and Repair Mechanisms

Stable isotope-labeled nucleosides are fundamental tools for studying the synthesis and maintenance of the genome. This compound, after its cellular conversion to the triphosphate form (dCTP), serves as a tracer to follow the fate of deoxycytidine as it is incorporated into DNA.

DNA polymerases are the enzymes that synthesize new DNA strands. The fidelity and efficiency of these enzymes are paramount to genetic stability. By providing 2'-Deoxycytidine-1'-13C triphosphate as a substrate in in vitro DNA synthesis assays, the kinetics of its incorporation can be studied with high precision. pnas.orgnih.gov The ¹³C label does not interfere with Watson-Crick base pairing, allowing the enzyme to utilize it similarly to the natural, unlabeled dCTP.

Researchers can measure the efficiency of incorporation (kpol/Kd) of the labeled nucleotide opposite a guanine (B1146940) in the template strand. researchgate.net This is particularly useful for comparing the performance of different DNA polymerases or for studying how DNA damage or mutations in the polymerase affect substrate utilization. The presence of the ¹³C-labeled base in the newly synthesized DNA can be confirmed by mass spectrometry or NMR, providing definitive proof of incorporation. nih.gov

Table 3: Representative DNA Polymerase Incorporation Efficiency This table is illustrative. Specific experimental data for 2'-Deoxycytidine-1'-13C triphosphate is not available in the cited literature. Parameters are based on typical values for related substrates.

DNA PolymeraseSubstrateKd (μM)kpol (s⁻¹)Efficiency (kpol/Kd)
Klenow Fragment (exo-)dCTP15 - 25200 - 3000.8 - 2.0 x 10⁷
Klenow Fragment (exo-)2'-Deoxycytidine-1'-13C-TPExpected to be similar to unlabeledExpected to be similar to unlabeledExpected to be similar to unlabeled

One of the most powerful applications of this compound is its use as a tracer for de novo DNA synthesis in living cells. nih.gov Cells are cultured in a medium containing the labeled nucleoside, which is then taken up, phosphorylated, and incorporated into the genome during S-phase. By isolating the genomic DNA and analyzing it via isotope ratio mass spectrometry or NMR, the amount of newly synthesized DNA can be quantified. nih.govnih.gov This method provides a direct and non-radioactive way to measure cell proliferation and DNA replication dynamics. The specific labeling at the 1' position is advantageous for NMR-based structural studies of the resulting DNA, as it provides a probe at a key position in the sugar-phosphate backbone, allowing for the investigation of DNA structure and dynamics. nih.gov

Replication stress refers to any condition that slows or stalls the progression of DNA replication forks, which can lead to genomic instability. The cellular response to this stress involves a complex network of signaling pathways that coordinate cell cycle arrest and DNA repair. By using this compound as a tracer, researchers can investigate how replication stress affects nucleotide metabolism and DNA synthesis. For example, cells can be exposed to agents that induce replication stress, and the incorporation of the labeled nucleoside into DNA can be measured. A decrease in incorporation would indicate a slowing or arrest of DNA synthesis. Furthermore, the labeled compound can be used in combination with techniques like DNA fiber analysis to visualize and quantify effects on individual replication forks, helping to elucidate the mechanisms by which cells cope with and repair stalled forks to maintain genome integrity.

Stable isotope labeling of nucleic acid precursors is a cornerstone of modern biochemical research, enabling detailed investigation into the structure, dynamics, and metabolism of DNA and RNA. This compound, with its single, strategically placed heavy isotope, serves as a powerful tool in these studies. The isotopic enrichment at the 1'-carbon of the deoxyribose sugar moiety provides a unique spectroscopic signature that can be traced and distinguished from its unlabeled counterparts.

This site-specific labeling is particularly advantageous in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). medchemexpress.com In NMR, the 13C nucleus at the 1'-position provides a sensitive probe for studying the conformation and dynamics of the glycosidic bond, which dictates the orientation of the nucleobase relative to the sugar-phosphate backbone. This is crucial for understanding the structural integrity and flexibility of DNA.

In the realm of enzymology, this labeled compound is invaluable for elucidating the mechanisms of enzymes involved in nucleic acid metabolism. For instance, it can be used to study the kinetics and substrate specificity of nucleoside kinases, such as deoxycytidine kinase, which are responsible for phosphorylating deoxycytidine to its monophosphate form, a key step in DNA synthesis. wikipedia.org By tracking the 13C label, researchers can follow the metabolic fate of deoxycytidine and quantify the efficiency of enzymatic reactions.

Gene Expression Analysis via Labeled RNA

The analysis of gene expression often requires the ability to distinguish newly synthesized RNA from the pre-existing RNA pool within a cell. Isotopic labeling with precursors like 13C-labeled cytidine (B196190) provides a robust method for this purpose. While this article focuses on a deoxy- form, the principles are directly applicable to RNA when using the corresponding ribonucleoside. When cells are supplied with 2'-Deoxycytidine-1'-13C (after cellular conversion to the corresponding ribonucleoside triphosphate), the label is incorporated into newly transcribed RNA molecules.

This allows for the temporal tracking of RNA synthesis and degradation, providing insights into the dynamics of gene expression. By isolating the 13C-labeled RNA, researchers can specifically analyze the transcriptome at a given point in time, revealing changes in gene expression in response to various stimuli or cellular conditions. Mass spectrometry is a primary technique for this analysis, as it can accurately quantify the ratio of labeled to unlabeled RNA.

In a hypothetical NMR study investigating the binding of a DNA oligomer containing a 1'-13C-labeled deoxycytidine to a DNA-binding protein, one would expect to observe significant changes in the chemical shift of the 1'-carbon upon protein binding. These changes provide direct evidence of the interaction and can be used to map the binding interface.

The table below illustrates the expected changes in 13C NMR chemical shifts for the 1'-carbon of a deoxycytidine residue within a DNA duplex upon binding to a protein.

Table 1: Representative 13C NMR Chemical Shift Perturbations

State of DNA13C Chemical Shift of 1'-Carbon (ppm)Change in Chemical Shift (Δδ ppm)
Free DNA Duplex85.2-
Protein-Bound DNA Duplex87.5+2.3

In a typical gene expression analysis experiment using metabolic labeling, cells would be pulsed with 2'-Deoxycytidine-1'-13C. After a specific time, RNA is extracted, and the level of incorporation of the 13C label is quantified using mass spectrometry. This allows for the calculation of the synthesis rate of specific RNA transcripts.

The following table presents hypothetical data from such an experiment, demonstrating how the incorporation of the 13C label can be used to determine the relative expression levels of different genes.

Table 2: Illustrative Data from a 13C-Labeling Gene Expression Study

Gene13C-Labeled RNA Abundance (Arbitrary Units)Total RNA Abundance (Arbitrary Units)Relative Synthesis Rate
Gene A (Housekeeping)500100000.05
Gene B (Induced)80020000.40
Gene C (Repressed)5050000.01

These examples, while illustrative, are based on established methodologies and demonstrate the power of site-specific isotopic labeling with compounds like this compound in advancing our understanding of nucleic acid biochemistry and gene regulation. The precise placement of the 13C label at the 1'-position offers a refined tool for probing specific structural and metabolic questions that would be difficult to address with uniformly labeled molecules.

Theoretical and Computational Frameworks for 13c Tracer Analysis

Metabolic Network Reconstruction and Modeling

The foundation of any ¹³C-MFA study is a well-defined metabolic network model. This model serves as a mathematical representation of the cell's metabolic capabilities, detailing the stoichiometry of biochemical reactions that convert metabolites. nih.gov The process is iterative and involves several key stages:

Drafting the Network: The initial step involves creating a draft reconstruction based on the organism's genomic data. Automated tools and databases like KEGG and MetaCyc are used to identify all known metabolic genes and their corresponding reactions. frontiersin.orgplos.org For a study involving 2'-Deoxycytidine-1'-¹³C Monohydrate , this would necessitate a detailed reconstruction of pathways involved in nucleotide metabolism, including pyrimidine (B1678525) synthesis and salvage pathways. royalsocietypublishing.org

Curation and Gap Filling: The automated draft model invariably contains gaps—missing reactions that prevent the model from simulating growth or producing essential biomass components. ebi.ac.uk Manual curation is required to fill these gaps by consulting biochemical literature and experimental evidence. frontiersin.org For instance, if a model cannot connect thymidine (B127349) and thymine, a reaction like phosphate (B84403) deoxy-alpha-D-ribosyltransferase might be added to complete the pathway. frontiersin.org

Defining Biomass Composition: A crucial component of the model is the biomass objective function. This is a special reaction that simulates cell growth by consuming a defined set of precursor metabolites (e.g., amino acids, nucleotides, lipids) in proportions that reflect the cell's actual macromolecular composition. d-nb.info

Compartmentalization: For eukaryotic cells, the model must also account for the subcellular localization of reactions and metabolites, for example, by defining separate compartments for the cytosol and mitochondria.

The final, curated network provides the stoichiometric matrix, a key input for flux estimation algorithms. The scope of the model is a critical decision; it must be comprehensive enough to include all relevant pathways for the tracer being used but constrained enough to be solvable with the available experimental data. d-nb.info

Algorithmic Approaches for Flux Estimation and Pathway Inference

Once a metabolic network is established and isotopic labeling data from a tracer like 2'-Deoxycytidine-1'-¹³C Monohydrate is collected, computational algorithms are used to estimate the intracellular fluxes. These fluxes are not directly measurable but can be inferred by finding the set of reaction rates that best explains the observed distribution of ¹³C isotopes in various metabolites. nih.gov The problem is typically formulated as a non-linear least-squares regression, where the goal is to minimize the difference between experimentally measured isotope labeling patterns and those simulated by the model. nih.gov

Several algorithmic frameworks have been developed to solve this complex problem:

Cumomer and Isotopomer Models: Early approaches modeled the balance of every single isotopomer (molecules with isotopes at specific positions). However, this leads to a very large and computationally expensive system of equations. The concept of cumomers (cumulative isotopomers) was introduced to simplify these calculations. 13cflux.net

Elementary Metabolite Units (EMU): A more recent and highly efficient framework is the EMU concept. mit.edu This approach decomposes the metabolic network into smaller units, significantly reducing the number of variables and equations that need to be solved, which makes it more scalable for larger networks. 13cflux.net

Flux Balance Analysis (FBA): While ¹³C-MFA provides absolute flux values, FBA is a constraint-based modeling approach that predicts flux distributions by optimizing an objective function (e.g., maximizing biomass production) subject to stoichiometric constraints. researchgate.net ¹³C-MFA is often used to validate and refine the predictions made by FBA.

Bayesian and Monte Carlo Methods: To assess the confidence in estimated fluxes, statistical methods are employed. Monte Carlo simulations are used to determine the confidence intervals of the flux estimates. nih.gov Bayesian approaches can also be used, for example, to infer the probability of a reaction being bidirectional. frontiersin.org

These algorithms enable researchers to move beyond simple pathway mapping to a quantitative understanding of how metabolic networks operate and respond to changes. nih.gov

Software Tools for 13C-MFA Data Processing and Simulation

A variety of specialized software tools have been developed to handle the complex data processing and computational demands of ¹³C-MFA. These platforms provide integrated environments for model construction, simulation, flux estimation, and statistical analysis. ucdavis.eduoup.com

Software ToolKey FeaturesPlatform
INCA (Isotopomer Network Compartmental Analysis) Supports stationary and non-stationary (INST) MFA, parallel labeling experiments, and statistical analysis. Features a graphical user interface (GUI).MATLAB
13CFLUX2 High-performance suite for large-scale, (quasi) steady-state MFA. Uses a command-line interface and supports high-performance computing clusters.C++, Linux/Unix
METRAN Based on the Elementary Metabolite Units (EMU) framework, designed for tracer experiment design and statistical analysis.MATLAB
WUFlux An open-source platform with a user-friendly GUI designed to simplify ¹³C-MFA for various prokaryotic species, providing several network templates.MATLAB
OpenFlux An open-source modeling tool for steady-state ¹³C-MFA, also based on the EMU framework.MATLAB
MAIMS A tool for deconvoluting ¹³C mass isotopologue profiles of large composite metabolites, such as those involved in pyrimidine biosynthesis.Not specified

This table provides a selection of commonly used software tools and is not exhaustive. The features are based on available documentation. nih.govmit.eduucdavis.eduoup.comresearchgate.netgithub.io

These tools are essential for implementing the complex algorithms required for flux estimation and making ¹³C-MFA accessible to a broader range of researchers.

Considerations for Isotopic Steady State and Non-Steady State Conditions

The timing of sample collection in a ¹³C tracer experiment is critical and depends on whether the system is analyzed at an isotopic steady state or under non-steady-state (or transient) conditions.

Isotopic Steady State: This condition is reached when the isotopic enrichment of intracellular metabolites becomes constant over time. d-nb.info Reaching this state requires cultivating cells with the ¹³C-labeled substrate for a duration sufficient for the label to fully equilibrate throughout the network. nih.gov The time required varies depending on the metabolite's pool size and the turnover rates of its associated pathways. nih.gov For example, glycolytic intermediates may reach a steady state in minutes, while TCA cycle intermediates can take hours. nih.gov Steady-state ¹³C-MFA is computationally less demanding as it involves solving a system of algebraic equations. nih.gov

Isotopically Non-Steady State (INST): In many biological systems, such as in studies of mammalian cells or certain industrial bioprocesses, achieving a true isotopic steady state is not practical. nih.gov In these cases, samples are collected at multiple time points during the transient phase before labeling equilibrium is achieved. d-nb.info INST-MFA analyzes this dynamic labeling data. While experimentally more convenient, INST-MFA is computationally more intensive because it requires solving a system of ordinary differential equations. nih.gov However, it offers additional advantages, such as the ability to resolve fluxes in systems fed with single-carbon substrates and to estimate the size of intracellular metabolite pools. nih.gov

The choice between steady-state and non-steady-state analysis depends on the biological system, the experimental goals, and the available analytical and computational resources. r-project.orgplos.org

Mathematical Correction for Natural Isotope Abundances

When analyzing mass spectrometry data from ¹³C tracing experiments, the measurements reflect not only the incorporation of the ¹³C tracer but also the natural abundance of other stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). nih.govnih.gov Carbon itself has a naturally occurring heavy isotope, ¹³C, which accounts for approximately 1.1% of all carbon atoms. nih.gov This means that even an "unlabeled" molecule will have a certain probability of containing one or more ¹³C atoms, contributing to the mass isotopomer distribution (MID).

Therefore, a critical data-processing step is the mathematical correction for this natural isotopic abundance to distinguish the label incorporated from the tracer from the isotopes that were already present. nih.govresearchgate.net This correction is typically performed using matrix-based methods. nih.gov A correction matrix is constructed for a given metabolite based on its elemental formula and the known natural abundance of all its constituent elements. nih.govresearchgate.net This matrix is then used to transform the raw, measured MID into a corrected MID that reflects only the enrichment from the isotopic tracer. nih.gov

Several software tools have been developed to automate this correction process, including IsoCorrectoR, accucor, and functions within larger MFA software packages. r-project.orgbioconductor.orguni-regensburg.de Failing to accurately correct for natural abundance can lead to significant errors in the measured isotopic enrichment and, consequently, to inaccurate flux estimations. uni-regensburg.demdpi.com

Future Prospects and Emerging Research Directions

Development of Novel 13C-Labeled Deoxycytidine Derivatives

The synthesis of new deoxycytidine analogues with site-specific stable isotope labels is a key area of future development. While 1'-13C labeling provides valuable information, the creation of a wider array of labeled compounds will enable more complex experimental designs. Research has already demonstrated the synthesis of various 13C-labeled DNA building blocks, including pyrimidine (B1678525) and purine (B94841) phosphoramidites, for incorporation into DNA strands. nih.govresearchgate.net These labeled building blocks facilitate resonance assignment in NMR spectroscopy and allow for the study of DNA dynamics and structure. nih.govresearchgate.net

Future work will likely focus on:

Multi-site Labeling: Developing deoxycytidine molecules with 13C labels at multiple positions (e.g., in the base and the sugar simultaneously). These multi-labeled derivatives, such as the 13C/2H double-labeled 2'-deoxynucleosides already used to study enzyme-ligand complexes, provide more constraints for metabolic models and deeper insights into reaction mechanisms. researchgate.net

Functionalized Labeled Derivatives: Combining 13C labeling with other chemical modifications. For instance, researchers have synthesized C5-modified 2'-deoxycytidine-5'-triphosphates with reporter groups or ligands. mdpi.com Introducing a 13C label into such functionalized derivatives would create powerful probes for simultaneously tracking metabolic fate and molecular interactions.

Chemo-enzymatic Synthesis: Leveraging chemo-enzymatic approaches to produce novel labeled ribonucleotide and deoxyribonucleotide triphosphates, which can be a valuable expansion of existing chemical synthesis protocols. nih.gov

These novel derivatives will be instrumental in probing the structural dynamics of complex DNA structures like G-quadruplexes and investigating the effects of protein binding, such as the interaction of HIV-1 nucleocapsid protein 7 with DNA hairpins. researchgate.net

Integration of 13C Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

A significant frontier in biological research is the integration of multiple 'omics' datasets to build a holistic understanding of cellular function. nih.govresearchgate.net Stable isotope tracing with compounds like 2'-Deoxycytidine-1'-13C Monohydrate generates critical metabolomics data on DNA synthesis pathways. The future lies in combining this metabolic flux information with large-scale data from transcriptomics (gene expression) and proteomics (protein abundance). nih.govoup.com

This integrated approach allows researchers to:

Correlate Metabolic Flux with Gene Expression: By measuring both the rate of DNA synthesis (from 13C tracing) and the expression levels of genes encoding enzymes in the nucleotide synthesis pathways (from transcriptomics), researchers can identify key regulatory points.

Link Enzyme Levels to Pathway Activity: Proteomics data can quantify the abundance of enzymes like deoxycytidine kinase, providing a direct link between the protein machinery and the observed metabolic activity. oup.com

Build Predictive Models: The combination of these data types is essential for constructing and validating systems biology models that can predict how genetic or environmental perturbations will affect cellular processes. nih.govjci.org

The ultimate goal is to move from isolated measurements to a comprehensive view of how genetic information flows from the genome (genomics) to gene expression (transcriptomics), to the protein machinery (proteomics), and finally to metabolic function (metabolomics), with 13C tracing providing the crucial functional readout. researchgate.netnih.gov

Table 1: Multi-Omics Data Integration Strategy

Omics LayerInformation ProvidedExample MeasurementRole in Integrated Analysis
Transcriptomics Gene expression levels. oup.commRNA levels of enzymes in nucleotide synthesis pathways.Identifies transcriptional regulation of metabolic pathways.
Proteomics Protein abundance and post-translational modifications. oup.comQuantification of deoxycytidine kinase or ribonucleotide reductase.Links gene expression to the functional protein machinery.
Metabolomics (with 13C Tracing) Metabolic fluxes and pathway activity. nih.govRate of 13C incorporation from labeled deoxycytidine into DNA.Provides a direct functional readout of cellular metabolism.

Advancements in In Vivo Isotope Tracing Methodologies

Translating laboratory findings to living organisms requires sophisticated in vivo tracing techniques. Recent breakthroughs in analytical instrumentation and experimental design are enhancing the power and reach of in vivo studies using 13C-labeled compounds. nih.gov

Key advancements include:

Improved Analytical Sensitivity: Modern mass spectrometry (MS) and nuclear magnetic resonance (NMR) platforms have increased sensitivity, requiring smaller sample volumes and allowing for the detection of low isotope enrichments. nih.gov High-resolution MS can even distinguish between different types of isotopes (e.g., 2H and 13C) in the same sample based on their mass defects. nih.gov

Advanced Infusion Techniques: Methodologies are moving beyond simple bolus injections. Primed-continuous infusions, for example, help to rapidly achieve and maintain an isotopic steady-state, where the enrichment of a metabolite is stable over time, providing a clearer picture of metabolic fluxes. nih.gov

Spatial Metabolomics: Emerging mass spectrometry imaging techniques can analyze metabolite distribution, including the incorporation of 13C, in a spatially resolved manner within a tissue slice, preserving the architectural context of the tissue. nih.gov

Minimally Invasive Methods: The development of minimally invasive infusion and sampling techniques facilitates the use of stable isotope tracers in both animal models and human clinical studies. nih.gov

These methodological improvements are making it possible to perform more complex in vivo experiments, such as using a cocktail of different isotope tracers simultaneously to probe multiple overlapping pathways in a single experiment. nih.gov

Applications in Systems Biology and Pathway Engineering

Systems biology aims to understand organisms as a whole, using computational models to interpret and predict the behavior of complex biological networks. mdpi.com 13C tracing is a cornerstone of this approach, providing the quantitative flux data needed to build and validate these models. nih.gov In the context of this compound, this allows for the precise mapping of carbon flow through nucleotide salvage and de novo synthesis pathways.

This quantitative understanding is critical for metabolic and pathway engineering, where the goal is to modify cellular metabolism for practical applications. nih.gov By using 13C tracing data, engineers can:

Identify Metabolic Bottlenecks: Dynamic models based on 13C flux data can pinpoint enzymes that limit the production of a desired compound or the efficiency of a pathway. researchgate.net

Guide Genetic Modifications: The insights gained from tracing experiments inform the design of genetic modifications, such as gene knockouts or the overexpression of specific enzymes, to rewire metabolic networks. nih.govresearchgate.net

Optimize Synthetic Pathways: In synthetic biology, where new metabolic pathways are constructed in host organisms, 13C tracing can verify that the engineered pathway is functioning as intended and integrated properly with the host's native metabolism. mdpi.comnih.gov

The combination of systems biology modeling with 13C-based metabolic flux analysis provides a powerful, rational approach to engineering complex biological systems. nih.gov

Exploration of New Biological Systems Amenable to 13C-Deoxycytidine Tracing

While much of the research using labeled nucleosides has been in cancer cell lines, the applications of 13C-deoxycytidine tracing are expanding to a wide array of biological systems. This exploration is driven by the need to understand DNA synthesis and repair in different contexts.

Emerging systems and applications include:

Microbial Communities: 13C labeling is a powerful tool for elucidating the metabolic pathways in diverse microorganisms, including those in complex communities like the gut microbiome. royalsocietypublishing.orgnih.gov Tracing with 13C-deoxycytidine could reveal how different microbial species utilize and compete for DNA precursors in their natural environment.

Engineered Organisms: In synthetic biology, organisms are being engineered with novel capabilities. For example, bacteria like Escherichia coli and Shewanella oneidensis are engineered to produce biofuels, medicines, or to have expanded genetic codes. researchgate.netacs.org 13C-deoxycytidine can be used to study the impact of these extensive genetic modifications on DNA metabolism and genome stability.

DNA-Based Data Storage: A futuristic application lies in the field of DNA-based memory devices, where engineered cells use DNA to record biological events. nih.gov Labeled precursors like 13C-deoxycytidine would be essential research tools for developing and optimizing the enzymatic machinery (e.g., polymerases and deaminases) used in these cellular recorders. nih.govacs.org

The ability to track the fundamental process of DNA synthesis ensures that this compound and its derivatives will find applications in virtually any biological system where DNA replication, repair, or modification is a subject of investigation. royalsocietypublishing.org

Q & A

Basic: How to synthesize 2'-Deoxycytidine-1'-13C Monohydrate with isotopic purity?

Methodological Answer:
The synthesis involves isotopic labeling at the 1'-position of the deoxyribose moiety. A common approach uses phosphoramidite chemistry to incorporate 13C-labeled precursors during nucleoside assembly . Key steps include:

  • Isotopic precursor preparation : Use 13C-enriched glucose or ribose derivatives to ensure isotopic purity at the 1'-carbon.
  • Protection/deprotection cycles : Protect reactive groups (e.g., amino groups on cytosine) to avoid side reactions.
  • Characterization : Verify isotopic purity via 13C NMR (peak at ~90 ppm for the 1'-carbon) and HRMS (expected mass shift of +1 Da for 13C labeling) .

Advanced: How to resolve discrepancies in isotopic distribution analysis during metabolic tracing experiments?

Methodological Answer:
Discrepancies often arise from incomplete isotopic equilibration or metabolic cross-talk. Address this by:

  • Cross-validation : Compare data from LC-MS (quantitative) and 13C NMR (structural confirmation) to identify artifacts .
  • Time-course studies : Track isotopic incorporation over time to distinguish transient intermediates from stable products.
  • Control experiments : Use unlabeled 2'-deoxycytidine to establish baseline noise and correct for natural isotope abundance .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • 1H NMR : Verify sugar puckering (C2'-endo conformation) via coupling constants (J1'-2' ~6–8 Hz).
    • 13C NMR : Confirm 1'-13C labeling (distinct peak vs. natural abundance) .
  • X-ray crystallography : Resolve the monohydrate structure (hydrogen-bonding network between H2O and cytosine’s N3) .
  • HPLC-MS : Ensure >98% chemical and isotopic purity with a C18 column and ESI-MS detection .

Advanced: How to optimize reaction yields when incorporating 2'-Deoxycytidine-1'-13C into oligonucleotides?

Methodological Answer:
Low yields may stem from steric hindrance or isotopic effects. Mitigate by:

  • Modified phosphoramidites : Use tert-butylphenoxyacetyl (t-BPA) protection for the exocyclic amine to reduce side reactions .
  • Coupling efficiency adjustments : Increase coupling time (e.g., 300 sec) and use activators like 5-ethylthio-1H-tetrazole (ETT) for bulky groups .
  • Post-synthesis QC : Analyze oligonucleotides via MALDI-TOF MS to confirm isotopic mass shifts and quantify truncation products .

Basic: How to ensure reproducibility in isotopic tracer studies using this compound?

Methodological Answer:

  • Batch consistency : Source 13C-labeled precursors from the same supplier to minimize variability .
  • Documentation : Report isotopic enrichment (e.g., 98 atom% 13C) and solvent traces (e.g., residual DMSO <0.1%) in the Methods section .
  • Independent replication : Share detailed synthesis protocols (e.g., molar ratios, reaction temperatures) in Supplementary Information .

Advanced: How to address unexpected 13C signal splitting in NMR during metabolic flux analysis?

Methodological Answer:
Signal splitting may indicate isotopic scrambling or chiral inversion. Investigate by:

  • Dynamic NMR studies : Monitor temperature-dependent splitting to identify equilibration between anomers or conformers .
  • Chiral chromatography : Separate enantiomers using a Chirobiotic T column to detect unintended stereochemical changes .
  • Computational modeling : Simulate 13C chemical shifts with DFT (e.g., B3LYP/6-31G*) to assign unexpected peaks .

Basic: What are the storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the glycosidic bond .
  • Solvent : Lyophilize and store as a solid; reconstitute in deuterated water (D2O) for NMR studies to avoid proton exchange artifacts .

Advanced: How to integrate 2'-Deoxycytidine-1'-13C into kinetic isotope effect (KIE) studies of DNA repair enzymes?

Methodological Answer:

  • Enzyme assays : Compare reaction rates (kcat/KM) of labeled vs. unlabeled substrates to calculate KIE.
  • Stopped-flow spectroscopy : Resolve transient intermediates (e.g., enzyme-DNA complexes) with millisecond precision .
  • Isotope tracing : Use LC-MS to track 13C incorporation into repair products (e.g., deaminated bases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.